1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a complex organic compound characterized by the presence of a thiazepane ring, a chlorophenyl group, and a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
- 1-(7-(2-Methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
Uniqueness
Compared to similar compounds, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoropropanone moiety also imparts distinct properties, such as increased lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO3S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-23(12,21)22)13(20)9-14(16,17)18/h1-4,12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWGFEQKOJADEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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